Nile blue acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

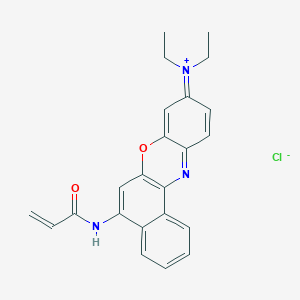

C23H22ClN3O2 |

|---|---|

Molecular Weight |

407.9 g/mol |

IUPAC Name |

diethyl-[5-(prop-2-enoylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride |

InChI |

InChI=1S/C23H21N3O2.ClH/c1-4-22(27)24-19-14-21-23(17-10-8-7-9-16(17)19)25-18-12-11-15(13-20(18)28-21)26(5-2)6-3;/h4,7-14H,1,5-6H2,2-3H3;1H |

InChI Key |

DSLXBAJBQIYISM-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)C=C)OC2=C1)CC.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Nile Blue Acrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nile Blue acrylamide (B121943), a fluorescent monomer with significant potential in the development of advanced biomaterials, sensors, and drug delivery systems. This document details the synthetic route, experimental protocols for characterization, and key performance data to support its application in research and development.

Synthesis of Nile Blue Acrylamide

The synthesis of this compound involves the functionalization of the parent dye, Nile Blue A, with a polymerizable acrylamide moiety. The following protocol is adapted from established methods for the synthesis of the closely related Nile Blue methacrylamide (B166291) and is expected to yield the desired product with high efficiency.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Nile Blue A

-

Acryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine (NaCl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask maintained under a nitrogen atmosphere, dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to gradually warm to room temperature and continue stirring for 24 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by washing the mixture with a saturated sodium bicarbonate solution, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound using silica gel column chromatography with a hexanes/ethyl acetate gradient to yield the final product as a dark blue solid.[1]

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]

Diagram of the Synthetic Pathway:

Caption: Synthetic scheme for this compound.

Characterization of this compound

A thorough characterization of this compound is essential to ensure its suitability for downstream applications. This section outlines the key analytical techniques and expected outcomes.

Photophysical Properties

The photophysical properties of Nile Blue and its derivatives are highly sensitive to the local environment, making them excellent candidates for sensing applications.[2]

Table 1: Photophysical Properties of Nile Blue Derivatives

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λabs) | ~635 nm | Aqueous solution[2] |

| 628 nm | Ethanol[3] | |

| 627.5 nm | Ethanol[2] | |

| 626.8 nm | Methanol[2] | |

| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ | at 627.5 nm in Ethanol[2] |

| 67,000 cm⁻¹M⁻¹ | at 627.5 nm in Ethanol[2] | |

| Emission Maximum (λem) | 667 nm | Ethanol[3] |

| 674 nm | Water[3] | |

| Quantum Yield (Φ) | 0.27 | Methanol[4] |

Note: Data is for the parent Nile Blue dye or its methacrylamide derivative and may vary for this compound.

Spectroscopic Characterization

Experimental Protocol: Absorbance and Fluorescence Spectroscopy [2]

Objective: To determine the absorption maximum (λmax), molar extinction coefficient (ε), and fluorescence emission spectrum of this compound.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Fluorometer

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., ethanol, methanol, water). Create a series of dilutions with known concentrations.

-

Absorbance Spectroscopy:

-

Record the absorbance spectra of the diluted solutions using a 1 cm pathlength quartz cuvette.

-

Determine the λmax from the peak of the absorbance spectrum.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the pathlength.

-

-

Fluorescence Spectroscopy:

-

Excite the sample at its λmax.

-

Record the emission spectrum over a suitable wavelength range.

-

The relative fluorescence quantum yield can be determined using a standard with a known quantum yield (e.g., Nile Blue in methanol, Φ = 0.27) and the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns²/ nr²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.[2]

-

Diagram of the Characterization Workflow:

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural confirmation of the synthesized this compound.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Multiple signals in the aromatic region (typically 6.0-9.0 ppm) corresponding to the protons on the Nile Blue core.

-

Vinyl Protons: Characteristic signals for the three protons of the acrylamide group, typically observed as multiplets in the region of 5.5-6.5 ppm.

-

Ethyl Group Protons: A triplet and a quartet corresponding to the methyl and methylene (B1212753) protons of the diethylamino group on the Nile Blue core.

-

Amide Proton: A broad singlet for the N-H proton of the acrylamide group.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal around 165-170 ppm for the carbonyl carbon of the acrylamide group.

-

Aromatic and Heterocyclic Carbons: A series of signals in the downfield region (100-160 ppm) corresponding to the carbons of the Nile Blue core.

-

Vinyl Carbons: Two signals in the region of 125-135 ppm for the carbons of the C=C double bond in the acrylamide moiety.

-

Alkyl Carbons: Signals in the upfield region for the carbons of the diethylamino group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should be calculated based on the molecular formula of this compound (C₂₃H₂₂N₃O₂Cl, Molecular Weight: 407.89 g/mol ).[5]

Applications

This compound is a versatile fluorescent monomer that can be covalently incorporated into polymer backbones.[3] This property makes it highly valuable for the development of:

-

Hydrogel-based sensors: For detecting changes in pH, temperature, or the presence of specific analytes.[1]

-

Fluorescent nanoparticles: For bioimaging and drug delivery applications.

-

Stable fluorescent probes: For long-term tracking and imaging in biological systems, as covalent attachment prevents dye leaching.[6]

The far-red to near-infrared fluorescence of Nile Blue derivatives is particularly advantageous for in vivo imaging due to reduced background autofluorescence from biological tissues.[1]

References

Physicochemical Properties of Nile Blue Acrylamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nile blue acrylamide (B121943) (NBM) is a fluorescent monomer derived from the phenoxazine (B87303) dye, Nile blue.[1] Its intrinsic photophysical properties, coupled with a polymerizable acrylamide functional group, make it a valuable tool in the development of advanced functional materials for sensing, bioimaging, and drug delivery.[1][2] The covalent incorporation of the Nile blue moiety into polymer backbones prevents dye leaching, ensuring long-term signal stability, a critical factor for applications such as live-cell imaging and implantable sensors.[2][3] The fluorescence of the Nile blue core is highly sensitive to the local microenvironment, particularly pH, making NBM an effective transducer for converting chemical information into a measurable optical signal.[2][4]

Core Physicochemical Properties

The photophysical characteristics of Nile blue acrylamide are largely governed by the parent Nile blue chromophore. However, the covalent linkage to a polymer can influence these properties. Key physicochemical data are summarized below.

Spectral Properties

The absorption and fluorescence emission spectra of Nile blue and its derivatives are solvent-dependent.[1] In general, this compound exhibits strong absorption in the red region of the visible spectrum and emits in the far-red to near-infrared region.[4] This is advantageous for biological applications as it minimizes background autofluorescence from native tissues.[4][5]

Table 1: Spectral Properties of Nile Blue and its Acrylamide Derivative in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Source(s) |

| Ethanol | ~628 | ~667 | [1][3] |

| Methanol | 626.8 | ~660-680 | [6] |

| Water | 635 | 674 | [1] |

| Toluene | 493 | 574 | [1] |

| Acetone | 499 | 596 | [1] |

| DMF | 504 | 598 | [1] |

| 0.1 N HCl (pH=1.0) | 457 | 556 | [1] |

| 0.1 N NaOH (pH=11.0) | 522 | 668 | [1] |

Molar Absorptivity and Quantum Yield

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process.

Table 2: Molar Absorptivity and Fluorescence Quantum Yield of Nile Blue Derivatives

| Property | Value | Solvent/Conditions | Source(s) |

| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ at 627.5 nm | Ethanol | [6] |

| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ at 626.8 nm | Methanol | [6] |

| Molar Extinction Coefficient (ε) | 67,000 cm⁻¹M⁻¹ at 627.5 nm | Ethanol | [6] |

| Fluorescence Quantum Yield (Φf) | ~0.27 | Methanol | [3][6] |

| Fluorescence Quantum Yield (Φf) | 0.27 | Ethanol | [6] |

Experimental Protocols

Accurate characterization of the physicochemical properties of this compound requires standardized experimental protocols.

Synthesis of this compound

The synthesis of this compound involves the reaction of Nile blue with methacryloyl chloride in the presence of a base.[2]

Materials:

-

Nile Blue A

-

Methacryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[2]

-

Cool the mixture to 0 °C in an ice bath.[2]

-

Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.[2]

-

Allow the reaction to warm to room temperature and stir for 24 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography.

Determination of Molar Absorptivity

The molar absorptivity is determined using the Beer-Lambert law (A = εcl).[6][7]

Materials:

-

Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Solvent (e.g., ethanol)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of known concentration in the desired solvent.[6]

-

Prepare a series of dilutions from the stock solution.[6]

-

Calibrate the spectrophotometer using a blank cuvette filled with the solvent.[8]

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).[8]

-

Plot absorbance versus concentration. The result should be a straight line passing through the origin.[7][8]

-

The molar absorptivity (ε) is calculated from the slope of the line (slope = εl, where l is the path length of the cuvette).[8][9]

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using a relative method, comparing the fluorescence of the sample to a standard with a known quantum yield.[10][11]

Materials:

-

Fluorometer

-

Quartz cuvettes

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G)[12]

-

Solvent

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values kept below 0.1 at the excitation wavelength to avoid inner filter effects.[10][11]

-

Record the absorption spectra for all solutions.

-

Record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.[10]

-

Integrate the area under the fluorescence emission curves for each solution.[10]

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.[10]

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (slope_s / slope_r) * (n_s² / n_r²) where Φ is the quantum yield, slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.[6][10]

Visualizations

pH Sensing Mechanism of this compound

This compound's fluorescence is sensitive to pH. In acidic conditions, the dye is protonated, leading to a change in its absorption and emission spectra.[2] This property allows for its use in pH-sensitive fluorescent probes.[13][14]

Caption: pH-dependent spectral changes of this compound.

Experimental Workflow for Molar Absorptivity Determination

The following diagram illustrates the workflow for determining the molar absorptivity of this compound.

Caption: Workflow for molar absorptivity determination.

Experimental Workflow for Fluorescence Quantum Yield Measurement

The diagram below outlines the steps for measuring the relative fluorescence quantum yield of this compound.

Caption: Workflow for relative fluorescence quantum yield measurement.

References

- 1. polysciences.com [polysciences.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 8. smart.dhgate.com [smart.dhgate.com]

- 9. Virtual Labs [mas-iiith.vlabs.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 13. Nile Blue-Based Nanosized pH Sensors for Simultaneous Far-Red and Near-Infrared Live Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nile Blue-Based Nanosized pH Sensors for Simultaneous Far-Red and Near-Infrared Live Bioimaging | Scilit [scilit.com]

Nile blue acrylamide CAS number 2089099-00-1

An In-depth Technical Guide to Nile blue acrylamide (B121943) (CAS Number 2089099-00-1)

This technical guide provides a comprehensive overview of Nile blue acrylamide, a fluorescent monomer with significant applications in research and development. Due to the limited availability of detailed experimental data for this compound, this guide also incorporates information from its closely related and extensively studied analog, Nile blue methacrylamide (B166291) (NBM). The structural difference lies in the polymerizable group (acrylamide vs. methacrylamide), which may influence polymerization kinetics and the properties of the resulting polymer.

Core Properties

This compound is a dark blue to purple crystalline solid.[1][2][3] It is primarily used as a fluorescent monomer in the synthesis of fluorescent polymers.[1][4][5] These polymers are instrumental in creating fluorescent microspheres and nanoparticles for applications in bioimaging and drug delivery research.[1][4] The monomer can be covalently integrated into a polymer backbone, which is particularly useful for developing sensors.[5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2089099-00-1 | [1][2][3][8] |

| Synonym | Fluorescent monomer | [1][4] |

| Molecular Formula | C23H22N3O2Cl | [1][2][8] |

| Molecular Weight | 407.89 g/mol | [1] |

| Appearance | Dark blue to purple crystals | [1][2][3] |

| Storage Conditions | -20°C, protect from light | [1][2][4] |

Spectroscopic and Photophysical Data

Table 2: Representative Photophysical Properties of Nile Blue and its Derivatives

| Property | Value | Solvent/Conditions | Reference(s) |

| Absorption Maximum (λabs) | ~635 nm | Aqueous solution | [8] |

| 628 nm | Ethanol | [3] | |

| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ | at 627.5 nm in Ethanol | [8] |

| Emission Maximum (λem) | 667 nm | Ethanol | [3] |

| 674 nm | Water | [3] | |

| Fluorescence Quantum Yield (ΦF) | ~0.27 | Methanol (for Nile Blue) | [1] |

| Fluorescence Lifetime (τF) | 1.42 ns | Ethanol (for Nile Blue) | [8] |

Experimental Protocols

The following protocols are for the synthesis and polymerization of Nile blue methacrylamide (NBM) and can be adapted for this compound by substituting methacryloyl chloride with acryloyl chloride.

Synthesis of Nile blue methacrylamide (NBM)

This protocol describes the functionalization of Nile Blue A with a polymerizable methacrylamide group.[9]

Materials:

-

Nile Blue A

-

Methacryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297) (for chromatography)

Procedure:

-

Dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

Polymerization of NBM into a Hydrogel Sensor

This protocol details the incorporation of NBM into a hydrogel matrix, creating a sensor that can respond to environmental stimuli like pH or the presence of specific analytes.[8]

Materials:

-

Nile blue methacrylamide (NBM)

-

Monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)

-

Cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA)

-

Solvent (e.g., ethanol)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

Procedure:

-

In a vial, dissolve NBM, the primary monomer (e.g., HEMA), and the cross-linker (e.g., EGDMA) in the chosen solvent (e.g., ethanol).

-

Add the photoinitiator to the solution and mix until it is completely dissolved.

-

Purge the solution with nitrogen gas to remove dissolved oxygen, which can inhibit polymerization.

-

Cast the solution into a mold of the desired shape and thickness.

-

Expose the mold to UV light for a sufficient time to ensure complete polymerization.

-

After polymerization, carefully remove the hydrogel from the mold and wash it extensively with the solvent to remove any unreacted components.

Spectroscopic Characterization

Absorbance Spectroscopy:

-

Objective: To determine the absorption maximum (λmax) and molar extinction coefficient (ε).

-

Methodology: Prepare a stock solution of the Nile blue derivative in the desired solvent. Create a series of dilutions and measure their absorbance spectra using a dual-beam UV-Vis spectrophotometer. The λmax is the wavelength of maximum absorbance. The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl).[8]

Fluorescence Spectroscopy:

-

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield.

-

Methodology:

-

Emission Spectrum: Excite the sample at its absorption maximum and scan a range of longer wavelengths.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan a range of shorter wavelengths.

-

Quantum Yield: The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to a standard with a known quantum yield (e.g., Nile Blue in methanol, ΦF = 0.27). The calculation is performed using the equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns²/nr²), where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent (s for sample, r for reference).[8]

-

Mandatory Visualizations

Signaling Pathway: pH Sensing Mechanism

The fluorescence of Nile blue derivatives is sensitive to the local environment, particularly pH.[6][10] In acidic conditions, the imine nitrogen of the phenoxazine (B87303) core becomes protonated. This alters the electronic structure of the molecule, leading to a change in its absorption and emission spectra.[9] This pH-dependent fluorescence allows for ratiometric imaging, which provides a more accurate and quantitative measure of pH.[9]

Caption: pH sensing mechanism of Nile Blue derivatives.

Experimental Workflow: Synthesis and Purification

The synthesis of polymerizable Nile blue derivatives involves a straightforward chemical reaction followed by purification.

Caption: Workflow for the synthesis of this compound/methacrylamide.

Experimental Workflow: Spectroscopic Characterization

The characterization of the photophysical properties of this compound involves standard spectroscopic techniques.

Caption: Workflow for spectroscopic characterization.

Safety Information

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nile Blue-Based Nanosized pH Sensors for Simultaneous Far-Red and Near-Infrared Live Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Nile Blue Acrylamide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nile blue acrylamide (B121943), a versatile fluorescent monomer, and its applications in advanced scientific research. The document details its chemical and physical properties, provides experimental protocols for its synthesis and polymerization, and explores its use in cellular imaging and as a biosensor.

Core Properties of Nile Blue Acrylamide

This compound is a derivative of the Nile blue oxazine (B8389632) dye, functionalized with an acrylamide group. This modification allows for its covalent incorporation into polymer backbones, creating stable, fluorescently labeled materials. Its key characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂N₃O₂Cl | [1][2] |

| Molecular Weight | 407.89 g/mol | [1][2] |

| Appearance | Dark blue to purple crystals | [1] |

| Storage Temperature | -20°C | [1][2] |

| Solubility | Soluble in organic solvents (e.g., DMSO, acetone) | [3] |

| Primary Application | Fluorescent monomer for polymers/nanoparticles, pH sensing | [1][4] |

Photophysical Characteristics

The fluorescence of Nile blue and its derivatives is highly sensitive to the local environment, particularly pH and solvent polarity. This solvatochromic behavior is central to its application as a sensor.

| Solvent/Condition | Absorption λmax (nm) | Emission λmax (nm) | Reference |

| Toluene | 493 | 574 | [4] |

| Acetone | 499 | 596 | [4] |

| DMF | 504 | 598 | [4] |

| Ethanol | 628 | 667 | [4] |

| Water | 635 | 674 | [4] |

| 1.0 N HCl (pH=1.0) | 457 | 556 | [4] |

| 0.1 N NaOH (pH=11.0) | 522 | 668 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of a closely related and commonly used derivative, Nile blue methacrylamide (B166291) (NBM), and its subsequent polymerization are provided below. These protocols can be adapted for this compound.

Synthesis of Nile Blue Methacrylamide (NBM)

This protocol describes the synthesis of the polymerizable fluorescent monomer, Nile blue methacrylamide, based on established methods.[5]

Materials:

-

Nile Blue A

-

Methacryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[5]

-

Cool the mixture to 0°C in an ice bath.[5]

-

Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.[5]

-

Allow the reaction to warm to room temperature and stir for 24 hours.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[5]

-

Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.[5]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography.

-

Characterize the final product by ¹H NMR and mass spectrometry.[5]

Polymerization of NBM into a Hydrogel

This protocol outlines the incorporation of NBM into a hydrogel matrix, creating a fluorescent, pH-sensitive material.

Materials:

-

Nile blue methacrylamide (NBM)

-

Monomer (e.g., N,N-dimethylacrylamide)

-

Cross-linker (e.g., N,N'-methylenebisacrylamide)

-

Initiator (e.g., ammonium (B1175870) persulfate, APS)

-

Catalyst (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED)

-

Solvent (e.g., deionized water)

Procedure:

-

Dissolve the monomer, cross-linker, and NBM in deionized water.

-

Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which inhibits polymerization.

-

Add the initiator (APS) and catalyst (TEMED) to the solution.

-

Quickly pour the solution into a mold of the desired shape.

-

Allow the polymerization to proceed at room temperature. The gel should form within 30 minutes.

-

After polymerization is complete, the hydrogel can be removed from the mold and washed extensively with deionized water to remove unreacted components.

Applications in Research

This compound and its polymeric forms are valuable tools in various research areas, particularly in cell biology and sensor development.

pH Sensing in Cellular Environments

Polymers incorporating this compound can be designed as nanosensors that respond to specific pH changes within the physiological range.[5] The fluorescence of the Nile blue moiety is sensitive to its local environment; in acidic conditions, the dye is protonated, leading to a change in its absorption and emission spectra.[5] This pH-dependent fluorescence allows for ratiometric imaging, providing a more accurate and quantitative measure of intracellular pH.[5] This makes them excellent candidates for visualizing acidic organelles like lysosomes and endosomes, or for detecting pH gradients in tumor microenvironments.[5][6]

Bioimaging of Mitochondria

Cationic derivatives of Nile blue exhibit excellent cell permeability and specifically accumulate in mitochondria.[1] These probes possess intrinsic photoswitching capabilities, making them suitable for single-molecule localization microscopy (SMLM) techniques such as stochastic optical reconstruction microscopy (STORM).[1] This allows for super-resolution imaging of mitochondrial structures, including the inner membrane and cristae, with nanoscale resolution in living cells.[1]

Visualizations

Experimental Workflow: Synthesis and Application of Nile Blue-Based Nanosensors

Caption: Workflow for the synthesis of this compound and its use in creating and applying nanosensors for cellular imaging.

Logical Pathway: pH Sensing Mechanism

While this compound is not known to directly participate in or modulate specific signaling pathways, its utility as a pH sensor allows for the visualization of cellular states that are governed by complex signaling events, such as the acidic tumor microenvironment. The following diagram illustrates the principle of its function as a pH-sensitive probe.

Caption: Principle of ratiometric pH sensing using a Nile blue-based fluorescent probe.

References

- 1. Development and Application of Cationic Nile Blue Probes in Live-Cell Super-Resolution Imaging and Specific Targeting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Fluoresent monomer 2089099-00-1 [sigmaaldrich.com]

- 3. Impact of Acrylamide on Cellular Senescence Response and Cell Cycle Distribution via an In-vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. specialchem.com [specialchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Inner Workings of a Versatile Fluorophore: A Technical Guide to Nile Blue Acrylamide

For Researchers, Scientists, and Drug Development Professionals

Nile Blue Acrylamide (B121943) is a versatile fluorescent probe belonging to the phenoxazine (B87303) family of dyes. Its unique photophysical properties, particularly its sensitivity to the local environment, make it a valuable tool in a wide range of applications, from biosensing and cellular imaging to the development of advanced functional materials. This technical guide provides an in-depth exploration of the core mechanisms governing the fluorescence of Nile Blue Acrylamide, supplemented with quantitative data, detailed experimental protocols, and visualizations to facilitate its application in research and development.

Core Mechanism: Solvatochromism and Environmental Sensitivity

The primary mechanism underlying the utility of this compound as a fluorescent sensor is solvatochromism . This phenomenon refers to the change in the color of a substance, observed as a shift in its absorption and emission spectra, in response to the polarity of the surrounding solvent. Nile Blue and its derivatives are exemplary solvatochromic dyes.[1]

The fluorescence of this compound is highly sensitive to the polarity of its microenvironment.[1] Generally, a bathochromic (red) shift is observed in both the absorption and emission spectra as the solvent polarity increases.[1] This is attributed to the stabilization of the more polar excited state of the dye molecule relative to its ground state in a polar solvent.[1] This environmental sensitivity allows this compound to probe the local polarity of its surroundings, such as within the hydrophobic pockets of proteins or the lipid bilayers of cell membranes.

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of this compound and its parent dye, Nile Blue. These values are crucial for designing and interpreting experiments involving this fluorophore.

Table 1: Solvatochromic Properties of this compound

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Toluene | 493 | 574 |

| Acetone | 499 | 596 |

| Dimethylformamide (DMF) | 504 | 598 |

| Ethanol | 628 | 667 |

| Water | 635 | 674 |

| 1.0 N HCl (pH 1.0) | 457 | 556 |

| 0.1 N NaOH (pH 11.0) | 522 | 668 |

Note: Data presented is for this compound and serves as a close approximation for Nile Blue Methacrylamide.[1][2]

Table 2: General Photophysical Properties of Nile Blue (Parent Dye)

| Property | Value | Solvent |

| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ | Methanol |

| Fluorescence Quantum Yield (Φ) | 0.27 | Methanol |

| Fluorescence Lifetime (τ) | 1.42 ns | Ethanol |

| Fluorescence Quantum Yield (Φ) | 0.26 | Ethylene Glycol (24°C) |

| Fluorescence Quantum Yield (Φ) | 0.11 | Ethanol (61°C) |

Note: This data is for the parent Nile Blue dye, as specific data for the acrylamide derivative is not consistently available.[3][4]

Key Signaling Pathways and Mechanisms

The fluorescence of this compound can be modulated through several distinct mechanisms, which form the basis of its application in various sensing platforms.

Solvatochromism: Probing Polarity

The change in fluorescence emission color with solvent polarity is a fundamental signaling mechanism. In a nonpolar environment, the energy difference between the excited and ground states is larger, resulting in higher energy (bluer) emission. In a polar environment, the excited state is stabilized, reducing the energy gap and leading to lower energy (redder) emission.

Caption: Solvatochromism of this compound.

Fluorescence Quenching via Photoinduced Electron Transfer (PET)

Fluorescence quenching is a process that decreases the fluorescence intensity. One common mechanism is photoinduced electron transfer (PET), where an electron is transferred from a donor molecule to the excited fluorophore (or vice versa), leading to a non-radiative decay to the ground state.[5][6][7] This process is distance-dependent and can be used to study molecular interactions.[8]

Caption: Photoinduced Electron Transfer (PET) Quenching.

pH Sensing Mechanism

The fluorescence of Nile Blue derivatives can be sensitive to pH due to the protonation and deprotonation of its amine groups.[9][10] In acidic conditions, the dye can become protonated, altering its electronic structure and leading to a change in its absorption and emission spectra. This property allows for the development of pH-sensitive fluorescent probes.[9][11]

Caption: pH-Dependent Fluorescence of Nile Blue.

Experimental Protocols

Synthesis of Nile Blue Methacrylamide (NBM)

This protocol describes the synthesis of the polymerizable fluorescent monomer, Nile Blue Methacrylamide, a close analog of this compound.[12]

Materials:

-

Nile Blue A

-

Methacryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine (NaCl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve Nile Blue A (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Characterize the final product by ¹H NMR and mass spectrometry.

Caption: Workflow for NBM Synthesis.

Incorporation of this compound into a Hydrogel Sensor

This protocol outlines the general steps for creating a hydrogel-based sensor by copolymerizing this compound (or Methacrylamide) with a primary monomer like acrylamide.[13][14]

Materials:

-

This compound (or Methacrylamide)

-

Acrylamide (primary monomer)

-

N,N'-methylenebis(acrylamide) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)

-

Deionized water

Procedure:

-

Prepare a precursor solution by dissolving the desired amounts of acrylamide, this compound, and bis-acrylamide in deionized water.

-

Degas the solution to remove oxygen, which can inhibit polymerization.

-

Add the initiator (APS) and catalyst (TEMED) to the solution to initiate polymerization.

-

Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).

-

Allow the polymerization to proceed at room temperature for a set time (e.g., 30-60 minutes).

-

After polymerization, carefully remove the hydrogel from the mold.

-

Wash the hydrogel extensively with deionized water to remove unreacted monomers and other reagents.

Caption: Workflow for Hydrogel Sensor Fabrication.

Measurement of Solvatochromic Shifts

This protocol describes how to measure the absorption and emission spectra of this compound in different solvents to characterize its solvatochromic behavior.[1]

Materials and Equipment:

-

This compound

-

A series of spectroscopic grade solvents of varying polarity (e.g., Toluene, Acetone, DMF, Ethanol, Water)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm pathlength)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a solvent in which it is readily soluble (e.g., DMF or ethanol).

-

Working Solution Preparation: Prepare a series of dilute working solutions by adding a small aliquot of the stock solution to each of the different solvents. The final concentration should be low enough to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength).

-

Absorption Spectra: Record the UV-Vis absorption spectrum of each working solution over a relevant wavelength range (e.g., 400-800 nm). Use the pure solvent as a blank. Determine the wavelength of maximum absorption (λmax) for each solvent.

-

Emission Spectra: Excite each sample at its respective absorption maximum. Record the fluorescence emission spectrum over a suitable wavelength range. Determine the wavelength of maximum emission (λmax) for each solvent.

-

Data Analysis: Plot the absorption and emission maxima as a function of a solvent polarity scale (e.g., the Reichardt's dye scale) to visualize the solvatochromic shifts.

Caption: Experimental Workflow for Solvatochromism Analysis.

This guide provides a foundational understanding of the mechanism of action of this compound fluorescence. By leveraging its unique photophysical properties and the experimental protocols outlined, researchers can effectively employ this versatile fluorophore in a multitude of scientific and biomedical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. polysciences.com [polysciences.com]

- 3. benchchem.com [benchchem.com]

- 4. Nile Blue [omlc.org]

- 5. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]

- 6. edinst.com [edinst.com]

- 7. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]

- 8. Time-resolved and steady-state fluorescence quenching of N-acetyl-l-tryptophanamide by acrylamide and iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Nile Blue-based nanosized pH sensors for simultaneous far-red and near-infrared live bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Facile and Versatile Method for Micropatterning Poly(acrylamide) Hydrogels Using Photocleavable Comonomers - PMC [pmc.ncbi.nlm.nih.gov]

Nile Blue Acrylamide: A Technical Guide to its Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Nile blue acrylamide (B121943) is a versatile fluorescent monomer that serves as a critical building block for the synthesis of advanced fluorescent polymers. Its unique photophysical properties, which are often sensitive to the local microenvironment, make it an invaluable tool in a wide range of applications, including bioimaging, sensing, and the development of sophisticated drug delivery systems. This technical guide provides an in-depth review of the core applications of Nile blue acrylamide, with a focus on quantitative data, detailed experimental protocols, and the underlying scientific principles.

Core Applications and Properties

This compound is a dark blue to purple crystalline solid that can be covalently integrated into polymer backbones.[1][2] This covalent linkage prevents dye leaching, ensuring long-term signal stability, a crucial feature for longitudinal studies and in vivo applications.[3] The primary applications of polymers synthesized with this compound are in the creation of fluorescent microspheres and nanoparticles for bioimaging and drug delivery research.[1][2] Furthermore, its fluorescence is often sensitive to environmental factors such as pH and polarity, making it an excellent transducer of chemical information into an optical signal for sensor applications.[3]

Spectral Properties

The spectral characteristics of Nile blue and its derivatives are highly dependent on the solvent and the local microenvironment. While specific data for this compound is limited, the properties of its parent chromophore, Nile Blue, provide a foundational understanding. The absorption and emission maxima of Nile Blue vary significantly across different solvents, highlighting its environmental sensitivity.

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λabs) | ~635 nm | Aqueous solution |

| 627.5 nm | Ethanol (B145695) | |

| 626.8 nm | Methanol | |

| 586 nm | Incorporated into a ternary polyampholyte | |

| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ | at 627.5 nm in Ethanol |

| 76,800 cm⁻¹M⁻¹ | at 626.8 nm in Methanol | |

| 67,000 cm⁻¹M⁻¹ | at 627.5 nm in Ethanol | |

| Excitation Maximum (λex) | ~470 nm | Polymerized into a polyethylene (B3416737) (glycol) dimethacrylate matrix |

| 500 nm | Ethanol | |

| 540 nm | Methanol | |

| 633 nm | General | |

| Emission Maximum (λem) | 660-680 nm |

Table 1: Spectral Properties of Nile Blue. Data extracted from various sources.[1][4]

Applications in Sensing

The environmentally sensitive fluorescence of this compound makes it an ideal candidate for the development of chemical sensors. By incorporating it into hydrogel matrices, researchers have created sensors that can detect changes in pH and alcohol concentration.[3][4]

pH Sensing

Nile blue-based nanosized pH sensors have been developed for far-red and near-infrared live bioimaging.[5] These sensors are typically composed of a pH-sensitive dye label, such as a Nile blue derivative, and a biocompatible pH-responsive diblock copolymer.[5] The fluorescence intensity and emission ratio of these systems change in response to pH, allowing for the ratiometric sensing of pH in cellular environments.[5] This is particularly relevant for studying conditions like cancer, where pH imbalances are common.[3]

Alcohol Sensing

A ratiometric alcohol sensor has been developed using Nile blue methacrylamide (B166291) incorporated into a hydrogel polymer backbone.[4] The resulting film exhibits changes in both absorption and fluorescence upon contact with ethanol, with the fluorescence Lmax decreasing as the ethanol concentration increases.[4] This allows for the accurate determination of ethanol concentration.[4]

Applications in Drug Delivery

The use of this compound in the creation of fluorescent nanoparticles for drug delivery is a significant area of research.[1] These nanoparticles can be used to encapsulate therapeutic agents and their inherent fluorescence allows for the tracking and visualization of their distribution in vitro and in vivo.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for key experimental procedures.

Live-Cell Labeling and Super-Resolution Microscopy

This protocol is adapted for cationic Nile Blue derivatives, which are suitable for live-cell mitochondrial staining.

Materials:

-

Cationic Nile Blue probe

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

-

Cells cultured on glass-bottom dishes

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Prepare a Stock Solution: Dissolve the cationic Nile Blue probe in anhydrous DMSO to a stock concentration of 1 mM. Store the stock solution at -20°C, protected from light.

-

Prepare Staining Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed live-cell imaging medium to a final working concentration of 250-500 nM. The optimal concentration may vary depending on the cell type.

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.

-

Staining: Remove the cell culture medium and wash the cells once with the pre-warmed live-cell imaging medium. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: After incubation, wash the cells three times with fresh, pre-warmed live-cell imaging medium to remove the unbound probe.

-

Imaging: The cells are now ready for live-cell super-resolution imaging. It is recommended to perform imaging immediately.

dSTORM Imaging Protocol:

-

Microscope Setup: Mount the glass-bottom dish with the stained cells onto the microscope stage within a live-cell incubation chamber, maintaining 37°C and 5% CO₂.

-

Image Acquisition: Use a low laser power to locate the cells. Switch to imaging mode and illuminate the sample with a high-power 640-647 nm laser to induce photoswitching of the Nile Blue probe into a dark state. The stochastic return of individual molecules to the fluorescent state will appear as "blinking" events. A low-power 405 nm laser can be used to facilitate the return of the probes to the emissive state if the blinking rate is too low.

Polymerization of Nile Blue Methacrylamide in Hydrogel Sensors

This protocol outlines the synthesis of a hydrogel incorporating Nile blue methacrylamide for sensing applications.

Synthesis of Nile Blue Methacrylamide (NBM): The synthesis of NBM involves the functionalization of the Nile Blue dye with a methacrylamide group, a process that has been previously described in the literature.[3] This allows the dye to be readily copolymerized with other monomers.

Hydrogel Polymerization: The specific monomers and cross-linkers used will depend on the desired properties of the hydrogel. A general approach involves the free-radical polymerization of the NBM monomer with other acrylamide or acrylate-based monomers in the presence of a cross-linking agent and a polymerization initiator.

Signaling Pathways

The current literature on this compound does not describe its direct involvement in specific signaling pathways. However, the parent compound, acrylamide, is a known neurotoxin that can induce cellular stress and inflammation. Studies have shown that acrylamide can induce the activation of the NLRP3 inflammasome via ROS-MAPK signaling pathways in Kupffer cells. It is important to note that when this compound is polymerized, its reactivity and biological interactions are significantly different from the acrylamide monomer. The focus of research for this compound-based systems is on their application as inert fluorescent probes and carriers, rather than as biologically active molecules that directly modulate signaling pathways.

Below is a generalized representation of the acrylamide-induced inflammatory signaling pathway.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the application of this compound.

References

A Technical Guide to Commercial Nile Blue Acrylamide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nile Blue acrylamide (B121943), a fluorescent monomer critical for the development of advanced biosensors, imaging agents, and drug delivery systems. Below, we detail its commercial availability, physicochemical properties, key application workflows, and established experimental protocols to support its integration into your research and development pipelines.

Commercial Suppliers of Nile Blue Acrylamide

This compound and its closely related derivative, Nile Blue methacrylamide (B166291), are available from several specialized chemical suppliers. The choice of supplier may depend on required purity, quantity, and available technical documentation.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Sigma-Aldrich | This compound | 2089099-00-1 | C₂₃H₂₂N₃O₂Cl | 407.89 | Not specified | Fluorescent monomer for synthesizing fluorescent polymers for bioimaging or drug delivery research.[1][2] |

| Polysciences, Inc. | This compound | 2089099-00-1 | C₂₃H₂₂N₃O₂Cl | 408 | ≥ 80% | Dark blue crystals. Used to covalently link Nile Blue dye into polymer backbones for sensor applications.[3][4] |

| MedChemExpress | Nile Blue Methacrylamide | 699018-10-5 | Not specified | Not specified | Not specified | A related derivative for use in nanosized pH sensors for far-red and near-infrared live bioimaging.[5] |

Physicochemical & Spectroscopic Properties

Nile Blue is a versatile phenoxazine (B87303) dye whose fluorescent properties are highly sensitive to the local environment, particularly solvent polarity and pH.[6] When functionalized as an acrylamide or methacrylamide monomer, it can be incorporated into polymer matrices to create sensors that translate chemical information into an optical signal.[6]

The spectroscopic properties of the parent dye, Nile Blue, are indicative of the performance of its polymerizable derivatives.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Toluene | 493 | 574 |

| Acetone | 499 | 596 |

| DMF | 504 | 598 |

| Ethanol | 628 | 667 |

| Water | 635 | 674 |

| 0.1N HCl (pH=1.0) | 457 | 556 |

| 0.1N NaOH (pH=11.0) | 522 | 668 |

| Data sourced from Polysciences, Inc. for Nile Blue dye.[4] |

In aqueous solutions, Nile Blue methacrylamide exhibits an excitation maximum around 635 nm and a pH-dependent emission maximum between 650-700 nm.[7]

Key Applications & Experimental Workflows

This compound is primarily used as a functional monomer. It is covalently integrated into polymer backbones to create materials with built-in fluorescence, enabling applications in sensing and bioimaging.[4][8]

The typical workflow involves synthesizing the functional monomer (if not commercially acquired), followed by its polymerization into a hydrogel or nanoparticle, and subsequent use in a specific application.

References

- 1. This compound Fluoresent monomer 2089099-00-1 [sigmaaldrich.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. Polysciences, Inc. This compound, 2089099-00-1, MFCD31382389, 100MG, | Fisher Scientific [fishersci.com]

- 4. polysciences.com [polysciences.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. specialchem.com [specialchem.com]

In-Depth Technical Guide: Safety and Handling of Nile Blue Acrylamide Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for Nile blue acrylamide (B121943) monomer. Due to the inherent reactivity and potential toxicity of this compound, strict adherence to safety guidelines is crucial to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document consolidates available data on the monomer and its constituent parts, acrylamide and Nile Blue, to offer a thorough understanding of its properties and associated hazards.

Introduction to Nile Blue Acrylamide Monomer

This compound is a fluorescent monomer utilized in the synthesis of fluorescently labeled polymers. These polymers have significant applications in bioimaging, drug delivery research, and the development of fluorescent microspheres and nanoparticles. The monomer combines the fluorescent properties of the Nile blue dye with the polymerizable functional group of acrylamide, allowing for its covalent incorporation into polymer chains.

Hazard Identification and Classification

Acrylamide: Acrylamide is a well-documented neurotoxin and is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency.[1][2] It is highly toxic via inhalation and skin absorption.[1] Chronic exposure can lead to damage to the nervous system, with symptoms including numbness, tingling, and muscle weakness.[1]

Nile Blue A: Nile Blue A is considered a hazardous substance and is irritating to the eyes and skin.[3] While not classified as harmful by ingestion, it may cause damage to individuals with pre-existing organ damage.[3] Studies have also indicated that Nile Blue A can exhibit dark cytotoxicity in normal human fibroblasts.[4]

Based on this information, this compound monomer should be handled as a substance with high acute and chronic toxicity, a potential carcinogen, and a skin and eye irritant.

GHS Classification (Inferred): A definitive GHS classification is not available. However, based on the components, it is prudent to assume the following classifications may apply:

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Skin Corrosion/Irritation

-

Eye Damage/Irritation

-

Germ Cell Mutagenicity

-

Carcinogenicity

-

Specific Target Organ Toxicity (Repeated Exposure)

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound monomer and its parent compounds.

Table 1: Physical and Chemical Properties of this compound Monomer

| Property | Value | Source |

| CAS Number | 2089099-00-1 | |

| Appearance | Dark blue to purple crystals | |

| Storage Temperature | -20°C | |

| Flash Point | Not applicable | |

| Storage Class | 11 - Combustible Solids |

Table 2: Occupational Exposure Limits for Acrylamide

| Organization | Limit | Details | Source |

| OSHA (PEL) | 0.3 mg/m³ | 8-hour time-weighted average | [5] |

| NIOSH (REL) | 0.03 mg/m³ | 10-hour time-weighted average | [5] |

| ACGIH (TLV) | 0.03 mg/m³ | 8-hour time-weighted average (inhalable fraction and vapor) | [5] |

Table 3: Photophysical Properties of Nile Blue

| Property | Value | Conditions | Source |

| Fluorescence Lifetime | 1.42 ns | In ethanol | [6] |

| Quantum Yield | High | In nonpolar solvents | [6] |

Experimental Protocols and Handling Procedures

Due to the hazardous nature of this compound monomer, all work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE) is mandatory at all times.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound.

| PPE Category | Specification | Rationale |

| Hand Protection | Double-gloving with nitrile gloves. | To prevent skin contact and absorption. |

| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes and airborne particles. |

| Body Protection | A fully buttoned lab coat. | To prevent contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter. | Required when handling the powder outside of a fume hood. |

Weighing and Handling Solid Monomer

It is highly recommended to use pre-made solutions of acrylamide-based monomers to avoid handling the powder.[2] If handling the solid is unavoidable, the following procedure must be followed.

Experimental Workflow for Weighing Solid Monomer

Caption: Workflow for safely weighing solid this compound monomer.

Synthesis of this compound

The synthesis of this compound involves the reaction of Nile Blue A with an acryloyl group. A similar procedure for the synthesis of Nile Blue methacrylamide (B166291) has been described and can be adapted.[7] This process should be carried out under an inert atmosphere (e.g., nitrogen) and in a suitable anhydrous solvent.

General Synthesis Pathway

Caption: A simplified reaction pathway for the synthesis of this compound.

Polymerization of this compound

The polymerization of this compound should be conducted with caution due to the potential for a vigorous exothermic reaction. The specific initiator and reaction conditions will depend on the desired polymer characteristics. It is crucial to have a cooling system on standby to manage any potential runaway reactions.

General Polymerization Workflow

Caption: A general workflow for the polymerization of this compound.

Spill and Waste Disposal

Spill Response

In the event of a spill, the area should be evacuated, and access restricted.

-

Small Spills: For small spills of the solid, carefully sweep the material into a container for hazardous waste disposal. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for disposal.[8]

-

Large Spills: For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.[8]

After the initial cleanup, the spill area should be decontaminated. A common procedure for acrylamide decontamination involves treatment with a 1.6% potassium persulfate solution followed by a 1.6% sodium metabisulfite (B1197395) solution to polymerize any residual monomer.[2]

Waste Disposal

All waste containing unpolymerized this compound monomer, including contaminated PPE, absorbent materials, and reaction residues, must be disposed of as hazardous waste.[1][9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.[1] Polymerized material is generally considered non-toxic and may be disposed of as regular solid waste, but it is essential to ensure that the polymerization is complete and there is no residual monomer.[9]

Storage and Stability

This compound monomer should be stored at -20°C in a tightly sealed container, protected from light.[10] It is classified as a combustible solid. The acrylamide component is sensitive to heat, light, and air, and may polymerize violently, especially in the presence of initiators or upon heating.[11][12]

Conclusion

This compound monomer is a valuable tool for researchers in various fields, but its handling requires a thorough understanding of its potential hazards. By implementing the stringent safety protocols outlined in this guide, including the consistent use of appropriate PPE, working in a designated and well-ventilated area, and following proper disposal procedures, researchers can minimize risks and ensure a safe laboratory environment. It is imperative that all personnel handling this compound receive specific training on its hazards and the procedures for its safe use.

References

- 1. ehs.umich.edu [ehs.umich.edu]

- 2. ehs.unl.edu [ehs.unl.edu]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Extreme dark cytotoxicity of Nile Blue A in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. Nile blue - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. lsuhsc.edu [lsuhsc.edu]

- 9. uwyo.edu [uwyo.edu]

- 10. scientificlabs.ie [scientificlabs.ie]

- 11. einsteinmed.edu [einsteinmed.edu]

- 12. snf.com [snf.com]

Nile blue acrylamide solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Nile blue acrylamide (B121943) in water and various organic solvents. Due to the limited availability of direct quantitative data for Nile blue acrylamide, this guide incorporates analogous data from its parent compound, Nile Blue A, and the related polymer, polyacrylamide, to offer a thorough understanding of its solubility profile.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its application in various scientific and pharmaceutical contexts. For a fluorescent monomer like this compound, understanding its solubility is essential for its use in the synthesis of fluorescent polymers, the preparation of fluorescent microspheres or nanoparticles for bioimaging, and drug delivery research.[1][2][3] The solubility is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The structure of this compound, possessing both a large, relatively non-polar aromatic core and polar amide and charged amine functional groups, suggests a nuanced solubility profile.

Quantitative Solubility Data

Table 1: Solubility of this compound

| Solvent | Solubility | Remarks |

| Water | Soluble[4] | Qualitative data. The presence of the acrylamide group is expected to enhance water solubility compared to the parent dye. |

| Ethanol (B145695) | Soluble[4] | Qualitative data. |

Table 2: Solubility of Nile Blue A

| Solvent | Concentration | Temperature (°C) |

| Water | 6.0% (w/v) | Not Specified |

| Water | 50 g/L | 25 |

| Alcohol (Ethanol) | 5.0% (w/v) | Not Specified |

| Cellosolve | 5.0% (w/v) | Not Specified |

| Glycol | 5.0% (w/v) | Not Specified |

| Xylene | 0.25% (w/v) | Not Specified |

| DMSO | ≥ 150 mg/mL | Not Specified |

Note: The data for Nile Blue A is presented as a reference due to the structural similarity to this compound.

In-depth Discussion on Solubility

Aqueous Solubility: this compound is reported to be soluble in water.[4] This is consistent with the presence of the hydrophilic acrylamide group and the charged nature of the Nile blue core. The solubility of the parent dye, Nile Blue A, in water is reported to be 50 g/L at 25°C. The acrylamide functional group, being polar and capable of hydrogen bonding, is expected to confer a similar or potentially greater aqueous solubility to the derivative.

Organic Solvent Solubility: this compound is also soluble in ethanol.[4] The parent compound, Nile Blue A, exhibits good solubility in polar protic solvents like ethanol (5.0% w/v) and other polar solvents such as DMSO (≥ 150 mg/mL). It is anticipated that this compound would also be soluble in other polar organic solvents like methanol, dimethylformamide (DMF), and acetonitrile. The synthesis of related Nile Blue derivatives often utilizes solvents like DMF, further suggesting solubility in such media.[5] Conversely, based on the properties of the parent dye and the general behavior of such molecules, the solubility of this compound in non-polar organic solvents like hexane (B92381) and toluene (B28343) is expected to be low.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound, adapted from standard laboratory methods for dye and chemical solubility assessment.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvents of interest (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

UV-Vis spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a series of vials.

-

Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

-

Quantification using UV-Vis Spectrophotometry:

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Determine the concentration of the diluted solution using a pre-established calibration curve of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the determination and application of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

Quantum yield of Nile blue acrylamide

An In-depth Technical Guide to the Quantum Yield of Nile Blue Acrylamide (B121943)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nile Blue Acrylamide is a fluorescent monomer created by functionalizing the Nile Blue dye with a polymerizable acrylamide group.[1] This modification allows for its covalent integration into polymer backbones, which is highly advantageous for creating stable fluorescent microspheres, nanoparticles, or hydrogel-based sensors for applications like bioimaging and drug delivery.[2] The covalent linkage prevents dye leaching, ensuring long-term signal stability.[3] The fluorescence properties of Nile Blue and its derivatives are sensitive to the local microenvironment, such as polarity and pH, making them effective as sensor components that translate chemical information into an optical signal.[2][4] This guide provides a comprehensive overview of the photophysical properties of this compound, with a core focus on its quantum yield, and details the experimental protocols required for its characterization.

Data Presentation: Photophysical Properties

The photophysical characteristics of this compound are often benchmarked against its parent compound, Nile Blue. The quantum yield is typically determined relative to a standard with a known quantum yield, such as Nile Blue dissolved in methanol (B129727) (Φ = 0.27).[3][4][5] The properties can be influenced by the solvent and, in the case of the polymerized form, the polymer matrix itself.[4]

| Property | Value | Solvent/Conditions | Source |

| Quantum Yield (Φ) | ~0.27 | Relative to Nile Blue in Methanol | [3] |

| 0.01 to 0.50 (Parent Nile Blue) | Water vs. 1,2-dichloroethane | [5] | |

| Absorption Maximum (λabs) | ~635 nm (Parent Nile Blue) | Aqueous solution | [4] |

| 627.5 nm (Parent Nile Blue) | Ethanol | [4][6] | |

| 626.8 nm (Parent Nile Blue) | Methanol | [4] | |

| Emission Maximum (λem) | 660-680 nm | General | [4] |

| Molar Extinction Coefficient (ε) | 76,800 cm⁻¹M⁻¹ | at 626.8 nm in Methanol | [4] |

| 67,000 cm⁻¹M⁻¹ | at 627.5 nm in Ethanol | [4][6] | |

| Physical Form | Dark blue to purple crystals | Solid state | [7] |

Experimental Protocols

The characterization of this compound's quantum yield and related photophysical properties involves standard spectroscopic techniques.

Protocol 1: Absorbance Spectroscopy

Objective: To determine the absorption maximum (λmax) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., ethanol, methanol). Create a series of dilutions from this stock solution. The exact concentration of each dilution must be known to determine the molar extinction coefficient.[4]

-

Instrumentation: Use a UV-Vis spectrophotometer with a 1 cm pathlength quartz cuvette.[4]

-

Instrument Parameters:

-

Measurement:

-

Data Analysis:

Protocol 2: Fluorescence Spectroscopy and Quantum Yield Determination

Objective: To measure the fluorescence emission spectrum and calculate the relative fluorescence quantum yield.

Methodology:

-

Sample and Standard Preparation: Prepare a dilute solution of this compound (the sample) and a reference standard with a known quantum yield (e.g., Nile Blue in methanol, Φr = 0.27).[4][5] The absorbance of both solutions at the excitation wavelength should be measured and kept below 0.1.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Excite the sample at its absorption maximum (λmax) and scan a range of longer wavelengths to collect the emitted fluorescence.[4]

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan a range of shorter wavelengths. The resulting spectrum should resemble the absorption spectrum.[4]

-

Repeat the emission measurement for the reference standard using the same excitation wavelength and instrument settings.

-

-

Data Correction: The recorded emission spectra must be corrected for the wavelength-dependent sensitivity of the instrument and for background signals (dark counts).[4]

-

Data Analysis (Relative Quantum Yield Calculation):

-

Integrate the area under the corrected emission spectra for both the sample (Is) and the reference (Ir).

-

The quantum yield of the sample (Φs) is calculated using the following equation[4]: Φs = Φr * (Is / Ir) * (Ar / As) * (nₛ² / nᵣ²) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts s and r refer to the sample and the reference, respectively.[4]

-

-

Mandatory Visualization

The following diagrams illustrate the key experimental workflow and the underlying principle of relative quantum yield determination.

Caption: Experimental workflow for photophysical characterization.

Caption: Principle of relative quantum yield measurement.

References

Photostability of Nile Blue Acrylamide Under UV Irradiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nile Blue Acrylamide (B121943) is a fluorescent monomer prized for its utility in creating covalently labeled polymers for sensing and bio-imaging applications. Its incorporation into a polymer backbone is intended to enhance signal stability and prevent leaching. While the parent dye, Nile Blue, and its derivatives are generally recognized for their high photostability, specific quantitative data for the acrylamide variant under ultraviolet (UV) irradiation is not extensively available in peer-reviewed literature. This guide synthesizes the available photophysical data for Nile Blue and its closely related methacrylamide (B166291) derivative to provide an informed projection of the photostability of Nile Blue Acrylamide. Furthermore, it outlines the established experimental protocols for quantifying photostability, offering a framework for researchers to generate specific data for their applications.

Photophysical Properties

The photophysical characteristics of Nile Blue derivatives are highly sensitive to their local environment, such as solvent polarity and pH. The following table summarizes key data for Nile Blue, which serves as a foundational reference for this compound.

Table 1: Photophysical Properties of Nile Blue

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λabs) | ~635 nm | Aqueous solution |

| 627.5 nm | Ethanol | |

| 626.8 nm | Methanol | |

| Molar Extinction Coefficient (ε) | 76,800 cm-1M-1 | at 627.5 nm in Ethanol |

| Emission Maximum (λem) | 667 nm | Ethanol |

| 674 nm | Water | |

| Fluorescence Quantum Yield (ΦF) | ~0.27 | Methanol[1] |

Photostability Under UV Irradiation